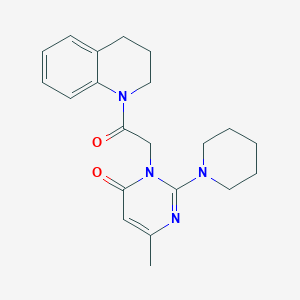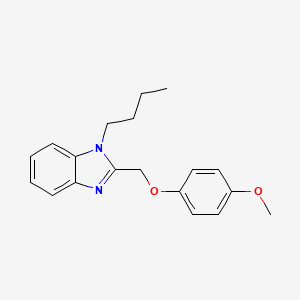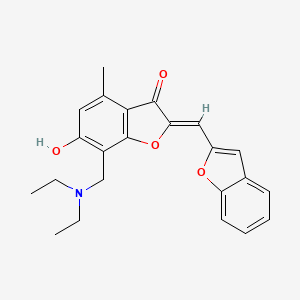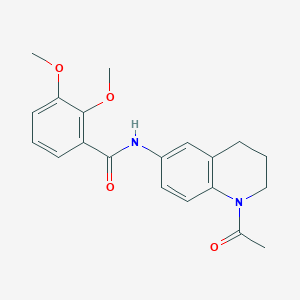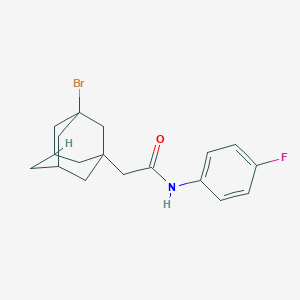
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, also known as 3B-Fluoro-AMPH, is a new psychoactive substance that belongs to the class of amphetamines. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves cognitive function. Additionally, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has been shown to activate the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include increased dopamine and norepinephrine release and enhanced cognitive function. It has been found to improve attention, memory, and learning in preclinical studies. Additionally, it has been shown to have less cardiovascular and thermogenic effects compared to traditional amphetamines, which makes it a safer alternative.
实验室实验的优点和局限性
The advantages of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH in lab experiments include its potential therapeutic applications, its ability to enhance cognitive function, and its safety profile. However, the limitations of using 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH include its complex synthesis method, its limited availability, and the need for further research to determine its long-term safety and efficacy.
未来方向
There are several future directions for the research on 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH. These include further preclinical studies to determine its safety and efficacy, clinical trials to test its potential therapeutic applications, and the development of new analogs with improved pharmacological properties. Additionally, there is a need for research on the long-term effects of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH and its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a novel compound with potential therapeutic applications in neuropsychiatric disorders. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which enhances cognitive function. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. The development of new analogs with improved pharmacological properties is also a promising area of research.
合成方法
The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH involves the reaction of 3-bromoadamantane with N-(4-fluorophenyl)acetamide in the presence of a reducing agent. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization. The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamidePH has shown promising results in preclinical studies as a potential treatment for various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. It has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and cognitive function. Additionally, it has been shown to have less abuse potential and fewer side effects compared to traditional amphetamines.
属性
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHHFIAUUSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

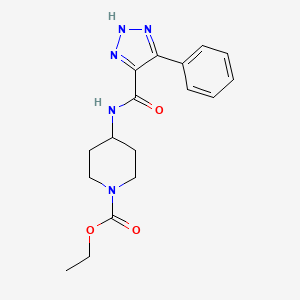
![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)
![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)


![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)
